N-(4-Aminopyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment. This compound is classified as an amide derivative of 4-aminopyridine, which is known for its biological activities, including inhibition of specific enzymes involved in cancer progression.
N-(4-Aminopyridin-2-yl)acetamide can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes under the CAS number 75279-39-9 . It falls under the category of organic compounds, specifically amides, and is structurally related to pyridine derivatives.
The synthesis of N-(4-Aminopyridin-2-yl)acetamide typically involves the reaction of 4-aminopyridine with acetic anhydride or acetyl chloride. The reaction conditions generally require heating under controlled temperatures to facilitate the formation of the amide bond. Various synthetic routes have been explored to optimize yield and purity, often utilizing different catalysts and solvents to improve reaction efficiency .
A common synthetic route can be represented as follows:
This reaction showcases the straightforward transformation from an amine to an amide through acylation.
The molecular formula of N-(4-Aminopyridin-2-yl)acetamide is . Its structure features a pyridine ring substituted with an amino group at the 4-position and an acetyl group at the nitrogen atom. The molecular weight is approximately 151.17 g/mol.
N-(4-Aminopyridin-2-yl)acetamide can participate in various chemical reactions, including:
The mechanism of action for N-(4-Aminopyridin-2-yl)acetamide primarily revolves around its role as an inhibitor of specific enzymes associated with cancer cell proliferation. Research indicates that derivatives of this compound exhibit potent inhibitory activity against B-Raf(V600E), a mutation implicated in various cancers . The binding affinity and selectivity towards this target are crucial for its potential therapeutic applications.
N-(4-Aminopyridin-2-yl)acetamide is typically a solid at room temperature, with a melting point that varies based on purity but generally falls within the range of 150°C to 160°C. It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
The compound exhibits typical amide reactivity, including susceptibility to hydrolysis and participation in nucleophilic substitution reactions. Its stability under standard laboratory conditions makes it suitable for various applications in research settings.
N-(4-Aminopyridin-2-yl)acetamide has significant potential in medicinal chemistry as a lead compound for developing novel anticancer drugs targeting B-Raf(V600E). Its derivatives have shown promising results in preclinical studies, demonstrating selective inhibition against cancer cell lines such as Colo205 and HT29 . Additionally, its properties make it a candidate for further exploration in enzyme inhibition studies related to cancer metabolism and progression.
The synthesis of N-(4-aminopyridin-2-yl)acetamide (CAS 75279-39-9) typically employs sequential functionalization strategies to address regioselectivity challenges inherent in aminopyridine chemistry. A common industrial route begins with 2-chloro-4-aminopyridine as a key intermediate, synthesized via nitration of 2-chloropyridine followed by selective reduction. This intermediate undergoes acetamide coupling through nucleophilic acyl substitution using acetic anhydride or acetyl chloride under controlled temperatures (0–5°C) to minimize diacetylation [8]. Alternative pathways utilize Buchwald-Hartwig amination for constructing the aminopyridine core before acetylation, employing palladium catalysts (e.g., Pd(dppf)Cl₂) to couple protected amines with halogenated pyridines [4] [6]. A critical optimization involves solvent selection: tetralin or acetonitrile improves yields to >75% by suppressing side reactions during cyclization [8]. Post-synthetic purification often requires recrystallization from ethanol/water mixtures to achieve >95% purity for pharmaceutical intermediates [2].
Table 1: Comparative Synthetic Routes for N-(4-Aminopyridin-2-yl)acetamide
Route | Key Intermediate | Reaction Conditions | Yield (%) | Scalability |
---|---|---|---|---|
Chloropyridine Amination | 2-Chloro-4-nitropyridine | SnCl₂/HCl, then Ac₂O/Et₃N | 60–70 | Moderate (kg scale) |
Direct Acetylation | 4-Aminopyridin-2-amine | Acetyl chloride, −10°C | 85 | High (multi-kg) |
Buchwald-Hartwig | 2-Bromo-4-nitro pyridine | Pd(dppf)Cl₂, K₂CO₃, 80°C | 65–75 | Limited by catalyst cost |
Microwave irradiation significantly enhances the efficiency of N-(4-aminopyridin-2-yl)acetamide synthesis by accelerating amide bond formation and reducing reaction times from hours to minutes. In one protocol, 4-aminopyridin-2-amine reacts with acetyl chloride in N,N-dimethylformamide (DMF)* under microwave irradiation (150 W, 120°C, 10 min), achieving 92% conversion with <3% diacetylated byproduct [4]. One-pot strategies integrate nitro reduction and acetylation: catalytic hydrogenation (H₂/Pd-C) of 2-chloro-4-nitropyridine in methanol, followed by in-situ acetylation without intermediate isolation, delivers the target compound in 78% overall yield [5]. These methods reduce solvent waste and eliminate purification steps, aligning with green chemistry principles. Notably, solvent-free microwave reactions using excess acetic anhydride as both reagent and solvent achieve 88% yield at 100°C within 5 min, though they require rigorous post-reaction hydrolysis to remove residual anhydride [4].
Table 2: Microwave Optimization Parameters
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Standard Acetylation | Ac₂O, Et₃N, CH₂Cl₂, 25°C | 4 h | 75 | 90 |
Microwave (DMF) | AcCl, DMF, 120°C, 150 W | 10 min | 92 | 95 |
Solvent-Free Microwave | Ac₂O (neat), 100°C, 200 W | 5 min | 88 | 91 |
Achieving regioselective functionalization of N-(4-aminopyridin-2-yl)acetamide demands precision catalysis due to competing reactivity of the C4-amino and acetamide groups. Palladium-based systems (e.g., Pd(OAc)₂/XPhos) enable Suzuki-Miyaura coupling at C5 of the pyridine ring while preserving acetamide integrity, critical for generating biaryl derivatives for kinase inhibitor development [3] [4]. For C-H activation, copper(I) iodide with N,N-dimethylglycine selectively brominates the pyridine ring at C5 using N-bromosuccinimide (NBS), with catalyst loading as low as 2 mol% [4]. Acid-base mediation is equally vital: during sulfonylation, pyridine coordination with ZnCl₂ blocks the C4-amino group, directing sulfonyl chloride to the acetamide nitrogen (yield: 70–85%) [6]. Recent advances use enzyme-mimetic catalysts like β-cyclodextrin-Pd nanocomposites for aqueous-phase reactions, though industrial adoption remains limited by catalyst stability [4].
Solid-phase synthesis excels in constructing N-(4-aminopyridin-2-yl)acetamide libraries for drug screening. Wang resin-bound 4-aminopyridine undergoes on-resin acetylation with Fmoc-protected amino acid derivatives, followed by cleavage with trifluoroacetic acid (TFA) to yield analogs like 2-[(2-aminopyridin-4-yl)sulfonylamino]-N-propan-2-ylacetamide [6]. This method enables automated high-throughput production (>100 analogs/week) but suffers from lower yields per step (60–75%) due to incomplete resin functionalization [6].
Conversely, solution-phase synthesis remains preferred for bulk manufacturing. Industrial processes use continuous-flow reactors for cascade reactions: 2-fluoro-4-nitropyridine undergoes amination with ammonia gas, hydrogenation, and inline acetylation to deliver N-(4-aminopyridin-2-yl)acetamide at >90% conversion with 99.5% HPLC purity after crystallization [4]. Key advantages include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Throughput | High (parallel synthesis) | Moderate (sequential batches) |
Yield per Step | 60–75% | 85–95% |
Purity (Pre-Purification) | 70–80% | 90–98% |
Automation | Fully automated | Semi-automated |
Best Use Case | SAR exploration for BRAF inhibitors [3] | Bulk production (e.g., TAK-632 derivatives [3]) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5